![molecular formula C14H20ClN3O2S B2758153 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide CAS No. 1375985-20-8](/img/structure/B2758153.png)
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPPS, and it is a sulfonamide derivative that has been synthesized for use in various research studies. CPPS has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of CPPS is not fully understood, but research suggests that it may be involved in the inhibition of carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body, and its inhibition can have various physiological effects.
Biochemical and Physiological Effects:
CPPS has been found to have a range of biochemical and physiological effects. One study found that CPPS can inhibit the growth of certain cancer cells, suggesting that it may have potential applications in cancer treatment. Additionally, CPPS has been found to have anti-inflammatory properties, which may have therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPS has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be produced in large quantities. Additionally, CPPS has a high potency, making it a valuable tool for researchers. However, there are also limitations to the use of CPPS in lab experiments. Its mechanism of action is not fully understood, and its effects may be dependent on the specific conditions of the experiment.
Direcciones Futuras
There are several future directions for research on CPPS. One potential area of study is the development of CPPS-based therapies for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of CPPS and its potential applications in pharmacology. Finally, the synthesis method for CPPS may be further optimized to improve the purity and yield of the compound.
Métodos De Síntesis
The synthesis of CPPS involves the reaction of 6-chloro-5-methylpyridin-3-amine with cyclopropylpyrrolidine and sulfonamide. This reaction results in the formation of CPPS, which can be purified and used for research purposes. The synthesis method for CPPS has been optimized over time, allowing for the production of high-quality, pure samples.
Aplicaciones Científicas De Investigación
CPPS has been used in various research studies to investigate its potential applications in pharmacology. One study found that CPPS is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes. This inhibition may have potential therapeutic applications in the treatment of certain diseases, including glaucoma and epilepsy.
Propiedades
IUPAC Name |
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10-6-13(8-16-14(10)15)21(19,20)17-7-11-4-5-18(9-11)12-2-3-12/h6,8,11-12,17H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZMHKCSKPOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NCC2CCN(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

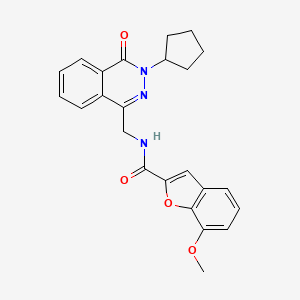
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)

![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)
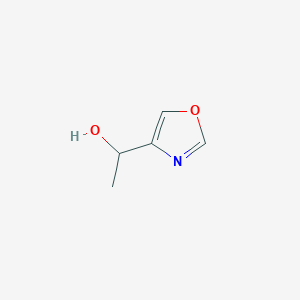
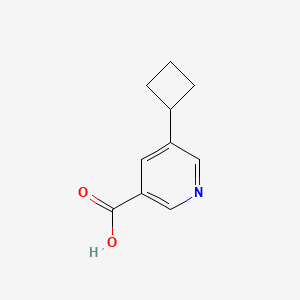
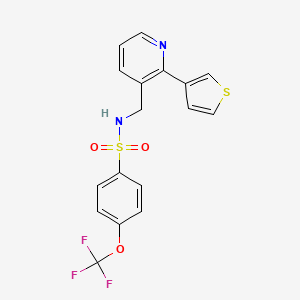
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2758087.png)
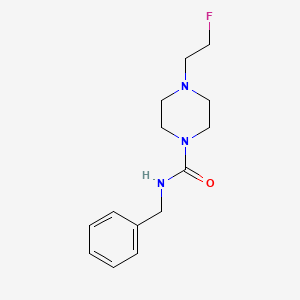
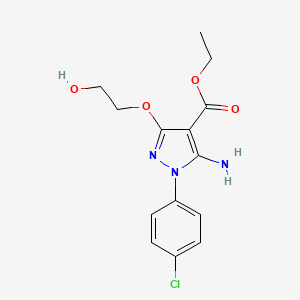
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)